molecular formula C19H16ClN3O2S B11471386 2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11471386
M. Wt: 385.9 g/mol
InChI Key: IWOFKBSRIORBDK-UHFFFAOYSA-N
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Description

2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving an aldehyde and an amine.

    Coupling of the Thiazole and Pyridine Rings: The thiazole and pyridine rings are then coupled through a cyclization reaction to form the thiazolo[4,5-b]pyridine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-amino-7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, which may have different chemical properties and applications.

    Thiazolo[4,5-b]pyridine Derivatives: Compounds with the same core structure but different substituents, which may exhibit unique biological activities.

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

2-amino-7-[2-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16ClN3O2S/c20-12-7-5-11(6-8-12)10-25-15-4-2-1-3-13(15)14-9-16(24)22-18-17(14)26-19(21)23-18/h1-8,14H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

IWOFKBSRIORBDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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